2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features both thiophene and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of 3-methylthiophene-2-carbaldehyde with thiosemicarbazide under acidic conditions. This reaction forms a thiosemicarbazone intermediate, which is then cyclized to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Known for its anticonvulsant and antinociceptive activities.
2-(3-Methylthiophen-2-yl)methylene)malononitrile:
Uniqueness
2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to its combined thiophene and thiazole rings, which confer distinct electronic and steric properties. These features make it a valuable scaffold for developing new compounds with diverse biological and industrial applications.
Properties
CAS No. |
1247128-01-3 |
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Molecular Formula |
C9H7NOS2 |
Molecular Weight |
209.3 |
Purity |
95 |
Origin of Product |
United States |
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